Bienvenue dans la boutique en ligne BenchChem!

(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride

Lipophilicity Drug Design SAR

(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride (CAS 1431963-82-4) is an N1‑isobutyl‑substituted pyrazole methanamine supplied as the hydrochloride salt, with a free‑base molecular weight of 153.23 g/mol and a salt‑form molecular weight of 189.68 g/mol. It belongs to the (pyrazol‑4‑yl)methylamine chemotype, which serves as a versatile intermediate for kinase inhibitors, dipeptidyl peptidase inhibitors, and other bioactive molecules.

Molecular Formula C8H16ClN3
Molecular Weight 189.68 g/mol
CAS No. 1431963-82-4
Cat. No. B3103103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride
CAS1431963-82-4
Molecular FormulaC8H16ClN3
Molecular Weight189.68 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C=N1)CN.Cl
InChIInChI=1S/C8H15N3.ClH/c1-7(2)5-11-6-8(3-9)4-10-11;/h4,6-7H,3,5,9H2,1-2H3;1H
InChIKeyRZXNXQVMGBMVKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride CAS 1431963-82-4


(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride (CAS 1431963-82-4) is an N1‑isobutyl‑substituted pyrazole methanamine supplied as the hydrochloride salt, with a free‑base molecular weight of 153.23 g/mol and a salt‑form molecular weight of 189.68 g/mol . It belongs to the (pyrazol‑4‑yl)methylamine chemotype, which serves as a versatile intermediate for kinase inhibitors, dipeptidyl peptidase inhibitors, and other bioactive molecules [1]. The compound is commercially available at ≥95% purity from multiple suppliers and is handled as a research chemical .

Why N1-Methyl or N1-Ethyl Pyrazol-4-yl Methanamines Cannot Replace the Isobutyl Congener


The N1‑alkyl substituent on the pyrazole‑4‑methanamine scaffold directly modulates lipophilicity (LogP), aqueous solubility, and molecular flexibility, all of which dictate downstream reactivity in amide coupling, reductive amination, and Suzuki‑Miyaura cross‑coupling reactions . Simple substitution of the isobutyl group with a methyl or ethyl chain alters the computed LogP by more than one log unit and reduces the number of rotatable bonds, changing both the steric environment at the primary amine and the physicochemical profile of the final elaborated molecule; consequently, SAR campaigns that have optimized a hit series around the isobutyl substituent cannot directly interchange the N1‑methyl or N1‑ethyl building block without re‑optimizing potency, selectivity, or pharmacokinetic properties [1] [2].

Head-to-Head Physicochemical and Application Evidence for (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride


LogP Shift of >1.4 Units Versus the N1-Methyl Analog Affects Downstream Molecule Lipophilicity

The experimental LogP of (1-isobutyl-1H-pyrazol-4-yl)methylamine (free base) is 0.45 , while the N1-methyl analog (1-methyl-1H-pyrazol-4-yl)methylamine registers an experimental LogP of −0.96 . This represents a ΔLogP of +1.41 units, indicating that the isobutyl congener is substantially more lipophilic. The consensus computed LogP for the isobutyl compound is 0.83 (average of five prediction methods) , compared with a computed LogP of −0.96 for the N1-methyl analog .

Lipophilicity Drug Design SAR

Threefold Increase in Rotatable Bonds Relative to N1-Methyl Scaffold Enhances Conformational Degrees of Freedom

The isobutyl derivative possesses 3 rotatable bonds, compared with 1 rotatable bond for the N1‑methyl analog and 2 for the N1‑ethyl analog [1]. The branched isobutyl chain introduces an additional sp³‑hybridized carbon and a branched methyl group, increasing conformational entropy and steric bulk at the N1 position.

Molecular Flexibility Conformational Sampling Medicinal Chemistry

Computed Aqueous Solubility of 10.7 mg/mL (Free Base) Defines Handling and Formulation Boundaries

The free base of the compound has a computed aqueous solubility (ESOL method) of 10.7 mg/mL (LogS = −1.16), classified as 'very soluble' on the LogS scale . The hydrochloride salt form (CAS 1431963-82-4) further enhances aqueous solubility relative to the free base, consistent with the general behavior of amine hydrochlorides . In contrast, the N1‑methyl free base is described as insoluble in water and soluble only in alcohols and ketones .

Solubility Formulation Assay Development

Isobutyl-Pyrazole Substructure Delivers Sub‑Micromolar Kinase Inhibition in Elaborated Derivatives

A fully elaborated compound built on the 1‑isobutyl‑1H‑pyrazol‑4‑yl scaffold, 6‑(1‑isobutyl‑1H‑pyrazol‑4‑yl)‑N‑(4‑(trifluoromethoxy)phenyl)pyrimidin‑4‑amine (CHEMBL1257658), exhibits an IC50 of 360 nM against wild‑type c‑Abl kinase and 1,550 nM against the T818I mutant in recombinant enzyme assays at pH 7.5 [1]. This demonstrates that the isobutyl‑pyrazole methanamine core can be converted into low‑micromolar to sub‑micromolar kinase inhibitors in a single synthetic elaboration step. No comparable IC50 data are available for the analogous N1‑methyl or N1‑ethyl derivatives in the same assay system.

Kinase Inhibition c-Abl Patent Intermediate

Commercial Hydrochloride Salt Guarantees ≥95% Purity with Reproducible Batch Analysis

The hydrochloride salt (CAS 1431963-82-4) is supplied by multiple vendors at a minimum purity of 95%, with supporting analytical characterization including NMR, HPLC, and GC . The free base (CAS 1152576-43-6) is also available at 95–98% purity from suppliers such as Bidepharm and ChemicalBook, with batch‑specific QC certificates . The availability of both forms allows researchers to select the salt or free base depending on the downstream chemistry (e.g., the HCl salt for aqueous‑compatible reactions, the free base for non‑aqueous coupling reactions).

Quality Control Salt Form Procurement

Isobutyl Branching Offers a Balance of Lipophilicity and Steric Bulk Neither N1‑Methyl Nor N1‑Ethyl Provide

The isobutyl group (CH₂CH(CH₃)₂) combines a primary benzylic‑type methylene directly attached to N1 with a branched isopropyl terminus. This contrasts with the linear N1‑ethyl (CH₂CH₃) and the minimal N1‑methyl (CH₃) substituents. Within the (pyrazol‑4‑yl)methylamine chemotype, SAR studies on related scaffolds indicate that the N1 substituent size and shape influence both enzyme inhibitory potency and selectivity across DPP‑IV, DPP8, DPP‑II, and FAP, with bulkier substituents driving selectivity shifts [1].

Steric Parameter Lipophilic Efficiency Scaffold Optimization

Optimal Research and Industrial Use Cases for (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride


Kinase Inhibitor Library Synthesis: c‑Abl and PI3Kγ Scaffold Elaboration

The isobutyl‑pyrazole methanamine core has been validated in c‑Abl kinase inhibitor programs, with elaborated derivatives achieving IC50 values of 360 nM against wild‑type c‑Abl [1]. The (1H‑pyrazol‑4‑yl)methanamine chemotype more broadly has demonstrated PI3Kγ inhibitory potential that can be tuned from 36% to 73% inhibition through minor structural modifications [2]. Procuring the isobutyl hydrochloride salt provides a direct entry point into these kinase‑focused medicinal chemistry programs.

Dipeptidyl Peptidase Inhibitor Scaffold for Metabolic Disease Research

The (pyrazol‑4‑yl)‑methylamine scaffold has been established as a core template for DPP‑IV, DPP8, DPP‑II, and FAP inhibitors, with SAR studies demonstrating that N1 and C3 substituent variation controls target selectivity [1]. The isobutyl variant occupies a specific lipophilicity and steric niche (LogP = 0.45, branched alkyl) within this chemotype, making it a relevant building block for researchers optimizing DPP inhibitor potency and selectivity profiles.

Suzuki–Miyaura Cross‑Coupling Precursor via Boronic Acid Derivatization

The corresponding boronic acid, (1‑isobutyl‑1H‑pyrazol‑4‑yl)boronic acid (CAS 929094‑25‑7), is commercially available and enables direct Suzuki–Miyaura coupling to generate biaryl and heteroaryl derivatives [1]. Researchers can procure both the methylamine hydrochloride (for amine‑directed chemistry) and the boronic acid (for C–C bond formation) to efficiently diversify the isobutyl‑pyrazole scaffold in parallel synthesis workflows.

Physicochemical Property Modulation in Lead Optimization

When a lead series requires systematic variation of lipophilicity, the isobutyl congener offers a LogP of 0.45 with 3 rotatable bonds and computed aqueous solubility of 10.7 mg/mL [1]. This profile occupies a distinct region of property space compared to the N1‑methyl (LogP −0.96, 1 rotatable bond, water‑insoluble) and N1‑ethyl (LogP ~1.06, 2 rotatable bonds) analogs [2] , enabling medicinal chemists to probe the impact of N1‑alkyl size and branching on in vitro ADME parameters without altering the core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.